(9Z)-Erythromycin A Oxime

Catalog No.
S1488932
CAS No.
134931-01-4
M.F
C37H68N2O13
M. Wt
748.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(9Z)-Erythromycin A Oxime

CAS Number

134931-01-4

Product Name

(9Z)-Erythromycin A Oxime

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

Molecular Formula

C37H68N2O13

Molecular Weight

748.9 g/mol

InChI

InChI=1S/C37H68N2O13/c1-14-25-37(10,45)30(41)20(4)27(38-46)18(2)16-35(8,44)32(52-34-28(40)24(39(11)12)15-19(3)48-34)21(5)29(22(6)33(43)50-25)51-26-17-36(9,47-13)31(42)23(7)49-26/h18-26,28-32,34,40-42,44-46H,14-17H2,1-13H3/b38-27-/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1

InChI Key

KYTWXIARANQMCA-PGYIPVOXSA-N

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Synonyms

(9Z)-Erythromycin 9-Oxime

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O

(9Z)-Erythromycin A Oxime is a derivative of erythromycin A, a macrolide antibiotic originally derived from the bacterium Saccharopolyspora erythraea. The compound features a hydroxylamine modification at the 9-position of the erythromycin structure, resulting in an oxime functional group. This modification alters its chemical properties and biological activity compared to its parent compound. The Z isomer is characterized by the configuration around the oxime bond, which influences its reactivity and interactions in biological systems.

As a metabolite and intermediate, Erythromycin 9-(E)-Oxime likely doesn't possess any independent biological activity.

Limited information exists on the safety hazards of Erythromycin 9-(E)-Oxime. However, considering its role as a metabolite of roxithromycin, it's recommended to handle it with caution due to potential side effects associated with the parent drug [].

The primary reaction for synthesizing (9Z)-Erythromycin A Oxime involves the reaction of erythromycin A with hydroxylamine in the presence of a mild acid catalyst, such as acetic acid, and a mildly polar solvent like isopropanol. This process generates an oxime through nucleophilic substitution, where hydroxylamine attacks the carbonyl carbon of erythromycin A, leading to the formation of the oxime bond. The reaction conditions are crucial for achieving a high yield and a favorable E/Z isomer ratio, typically favoring the Z isomer under specific conditions .

(9Z)-Erythromycin A Oxime exhibits antibacterial activity, although it is generally less potent than its parent compound, erythromycin A. Its mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Studies have shown that while the Z isomer retains some biological activity, it may not be as effective in clinical applications as other derivatives or the original erythromycin .

The synthesis of (9Z)-Erythromycin A Oxime can be achieved through several methods:

  • Hydroxylamine Reaction: The most common method involves reacting erythromycin A with hydroxylamine in a mildly polar solvent (isopropanol) and using a mild acid catalyst (acetic or formic acid). The reaction typically occurs at temperatures between 35°C and 65°C .
  • Beckmann Rearrangement: This method can convert oximes into amides or other derivatives. In the case of (9Z)-Erythromycin A Oxime, subsequent reactions can lead to various azalide derivatives through rearrangement processes .
  • Crystallization: After synthesis, (9Z)-Erythromycin A Oxime can be purified through crystallization from appropriate solvents to obtain a high-purity product suitable for further studies or applications .

(9Z)-Erythromycin A Oxime has potential applications in pharmaceutical research and development. It serves as an intermediate in synthesizing more complex macrolide antibiotics and azalides. Its structural modifications allow for exploring new derivatives with enhanced antibacterial properties or altered pharmacokinetics.

Interaction studies involving (9Z)-Erythromycin A Oxime focus on its binding affinity to bacterial ribosomes and its effect on protein synthesis pathways. Research indicates that while it can inhibit bacterial growth, its efficacy may vary significantly compared to other macrolides due to differences in binding dynamics and conformational stability within ribosomal complexes .

Several compounds are structurally similar to (9Z)-Erythromycin A Oxime, each exhibiting unique properties:

Compound NameStructural FeatureBiological Activity
Erythromycin AParent compoundStrong antibacterial activity
AzithromycinC-15 methyl-substituted derivativeBroader spectrum of activity
Clarithromycin6-O-methyl derivativeEnhanced stability and bioavailability
(9E)-Erythromycin A OximeE-isomer variantHigher antibacterial potency

The uniqueness of (9Z)-Erythromycin A Oxime lies in its specific configuration around the oxime bond, which influences both its chemical reactivity and biological interactions compared to these similar compounds.

The synthesis of (9Z)-Erythromycin A Oxime involves either direct oximation reactions that selectively produce the Z-isomer or isomerization of the more thermodynamically stable E-isomer. Understanding the molecular structure of this compound is essential for appreciating its chemical behavior and pharmaceutical significance.

Stereospecific Beckmann Rearrangement Strategies

The Beckmann rearrangement represents one of the most valuable transformations of erythromycin oximes, with stereochemistry playing a decisive role in determining reaction outcomes. The Z-isomer of erythromycin A oxime undergoes distinctive rearrangement pathways compared to its E-counterpart.

When (9Z)-Erythromycin A Oxime undergoes Beckmann rearrangement, it typically results in the formation of 8a-aza-8a-homoerythromycin derivatives, introducing a nitrogen atom at the 8a position of the macrolide ring. This stereospecific transformation demonstrates the critical relationship between oxime configuration and rearrangement regioselectivity.

Researchers have observed that the Beckmann rearrangement of erythromycin A oximes proceeds through nitrilium ion intermediates that can be trapped by different nucleophiles present in the molecule. Under specific reaction conditions, the nitrilium ion formed from (9Z)-Erythromycin A Oxime can be captured intramolecularly, leading to novel ring-expanded derivatives with modified pharmacological properties.

The reaction conditions significantly influence the outcome of these transformations. A study on unusual isoxazoline formation revealed that Beckmann rearrangement in ether at -45°C with pyridine and p-toluenesulfonyl chloride generates products where the nitrilium ion is trapped by both O-6 and O-11, yielding a mixture of products. In contrast, conducting the same reaction at 0-5°C shifts the product distribution toward lactam formation.

Table 1: Beckmann Rearrangement Products from Different Oxime Isomers

Starting OximeReaction ConditionsMajor ProductsReference
(9E)-Erythromycin A OximePyridine, p-TsCl in ether, -45°C9,11-imino ether
(9E)-Erythromycin A OximePyridine, p-TsCl in ether, 0-5°CLactam derivatives
(9Z)-Erythromycin A OximeStrong base, then Beckmann rearrangement8a-aza-8a-homoerythromycin derivatives

The synthesis of 10-dihydro-10-deoxo-11-azaerythromycin A has been achieved through the Beckmann rearrangement of erythromycin A oxime followed by reduction of the resulting imino ether. The complete structural characterization of these ring-expanded erythronolides has been accomplished through X-ray crystallography, confirming the regiochemical outcome of the rearrangement process.

Oxime Isomerization Methodologies

Since the E-isomer of erythromycin A oxime is thermodynamically more stable and typically forms preferentially during direct oximation, developing efficient isomerization methods to access the Z-isomer has been an important research focus. Several methodologies have emerged for converting E-oximes to their Z-counterparts.

Base-catalyzed isomerization represents one of the most straightforward approaches. Research has demonstrated that treating (9E)-erythromycin A oxime with strong bases efficiently converts it to the corresponding (9Z)-isomer. This method exploits the reversible nature of the CN bond formation in oximes, allowing access to the kinetically less favored Z-configuration.

Photochemical isomerization offers another valuable strategy. Recent advances in photocatalysis have enabled the development of visible-light-mediated energy transfer (EnT) catalysis for the stereoselective photoisomerization of oximes. This approach provides a mild, environmentally friendly method for generating Z-isomers of oximes without requiring harsh chemical conditions.

The photoisomerization pathway offers unique advantages, particularly in achieving high stereoselectivity. As noted in recent research: "We report a mild and general method to achieve Z isomers of aryl oximes by photoisomerization of oximes via visible-light-mediated energy transfer (EnT) catalysis." This methodology opens new opportunities for the selective synthesis of Z-configured oximes.

Table 2: Oxime Isomerization Methods

MethodConditionsStarting IsomerProduct IsomerReference
Base-Mediated IsomerizationStrong base(9E)-oxime(9Z)-oxime
Photochemical IsomerizationVisible light, photocatalystE-isomerZ-isomer
Thermal IsomerizationElevated temperatureE-isomerMixture of E/Z

The isomerization of erythromycin A oximes not only provides access to the Z-isomer but also enables the development of novel transformations that exploit the unique reactivity of this stereoisomer. For instance, researchers have demonstrated that "facile access to (Z)-oximes provides opportunities to achieve regio- and chemoselectivity complementary to those of widely used transformations employing oxime starting materials."

Comparative Analysis of Z/E Isomer Synthesis Techniques

Different synthetic approaches produce varying ratios of E and Z isomers of erythromycin A oxime. Understanding the factors that influence stereoselectivity is crucial for developing optimized synthesis protocols.

Direct oximation of erythromycin A represents the primary method for producing erythromycin A oxime isomers. The choice of reaction conditions significantly impacts the E/Z ratio. Research has shown that using isopropanol with acetic or formic acid as catalysts results in the formation of erythromycin A oxime with an E/Z isomeric ratio exceeding 6.0:1. This demonstrates the profound influence of solvents and catalysts on stereoselectivity.

A patented process describes: "The process includes the steps of reacting erythromycin A with hydroxylamine in the presence of isopropanol and a mild acid catalyst." This approach preferentially yields the E-isomer, which can then be isomerized to the Z-form if needed.

The synthesis of erythromycin A oxime has been optimized to achieve high yields. One method involves reacting erythromycin thiocyanate with hydroxylamine hydrochloride, sodium iodide, and ammonium bicarbonate in methanol at 56-60°C for 8-10 hours, yielding erythromycin A oxime with 98.04% HPLC purity and 96% molar yield.

Table 3: Comparison of Synthesis Methods for Erythromycin A Oxime

MethodReactantsReaction ConditionsMajor IsomerYieldReference
Method 1Erythromycin thiocyanate, hydroxylamine hydrochloride, ammonium bicarbonate, sodium iodideMethanol, 56-60°C, 8-10hNot specified96% (molar)
Method 2Erythromycin A, hydroxylamineIsopropanol/acetic acid, 45-55°CE-isomer (E/Z > 6.0)>97.6%
Method 3Erythromycin A, hydroxylamineIsopropanol/formic acid, 45-55°CE-isomer (E/Z > 6.0)>97.6%

An improved synthesis process has been developed to enhance the yield and purity of erythromycin A oxime. This process involves "reacting erythromycin A with hydroxylamine in the presence of isopropanol and a mild acid catalyst." The weight ratio of hydroxylamine to erythromycin A typically ranges from 0.5:1 to 1.5:1, with approximately equal amounts often yielding optimal results.

Crystallization techniques play a crucial role in isolating and purifying specific oxime isomers. The crystallization of crude erythromycin A oxime in a mixture of isopropanol and water (ratio 70:30 to 90:10) has proven effective for obtaining pure crystals. This approach leverages the different solubility properties of the E and Z isomers to achieve separation.

The Beckmann rearrangement of (9Z)-Erythromycin A Oxime initiates with the activation of the oxime hydroxyl group, typically mediated by acidic or electrophilic reagents. This step generates a nitrilium ion intermediate, which undergoes antiperiplanar migration of the carbon substituent adjacent to the oxime nitrogen [1] [3]. In the context of erythromycin derivatives, this migration results in macrocyclic ring expansion through two primary pathways:

  • 6,9-Epoxyimidate Formation: The nitrilium intermediate is trapped intramolecularly by the hydroxyl group at position C-6, forming a 6-membered 5,6-dihydro-1,3-oxazine ring system. This pathway dominates under conditions of higher oxime concentration and polar aprotic solvents [1].
  • 9,12-Epoxyimidate Formation: Alternatively, the C-12 hydroxyl group nucleophilically attacks the nitrilium species, producing a 9,12-bridged iminoether. This product is favored at lower substrate concentrations and in solvents with strong hydrogen-bond-donating capabilities [1] [3].

The equilibrium between these two iminoether isomers is influenced by reaction temperature and solvent polarity. For instance, the 9,12-epoxyimidate initially forms as a 3:1 mixture of geometric isomers about the imino double bond, which equilibrate to a 1:1 ratio upon storage [1]. Despite this isomerization, both forms are reducible to the biologically active 8a-aza-8a-homoerythromycin A, making the equilibrium inconsequential to downstream applications.

Key to the regioselectivity is the spatial orientation of hydroxyl groups within the erythromycin scaffold. Molecular modeling studies suggest that the C-12 hydroxyl group adopts a conformation that facilitates nucleophilic attack on the nitrilium ion when solvent molecules stabilize the transition state through hydrogen bonding [3].

Catalytic Systems for Regioselective Transformations

Modern catalytic approaches to the Beckmann rearrangement of (9Z)-Erythromycin A Oxime emphasize mild conditions and tunable selectivity. Three systems have demonstrated particular efficacy:

Traditional Acid Catalysis

p-Toluenesulfonyl chloride (TsCl) in pyridine remains a widely used system for oxime activation. A protocol involving 2.5 molar equivalents of TsCl in diethyl ether at 0–5°C produces a 1:3 ratio of 6,9- to 9,12-epoxyimidates [1] [4]. The sulfonylation of the oxime hydroxyl group generates a superior leaving group, enabling rearrangement at ambient temperatures (22–25°C) within 20–24 hours.

Lewis Acid Catalysis

Calcium triflimide [Ca(NTf~2~)~2~] paired with tetrabutylammonium hexafluorophosphate (n-Bu~4~NPF~6~) enables rearrangement at 80°C in dichloroethane/dimethoxyethane solvents. This system achieves 66% conversion to lactams while preserving sensitive saccharide moieties in erythromycin derivatives [3]. The calcium ion coordinates the oxime oxygen, polarizing the N–O bond and facilitating nitrilium ion formation.

Boronic Acid-Mediated Catalysis

Arylboronic acids, particularly those with electron-withdrawing substituents, catalyze the rearrangement via transesterification. For example, 3,5-bis(trifluoromethyl)phenylboronic acid converts (9Z)-Erythromycin A Oxime to 8a-aza lactams in hexafluoroisopropanol (HFIP). This system operates through a dual mechanism:

  • Boronic acid esterifies the oxime hydroxyl, forming an activated intermediate.
  • The electron-deficient boron center stabilizes the nitrilium ion transition state, directing migration toward the more substituted carbon [3].

Comparative studies indicate that boronic acid systems achieve higher regioselectivity (up to 4:1 preference for 9,12-epoxyimidates) compared to TsCl-based methods [3].

Solvent Effects on Rearrangement Efficiency

Solvent choice profoundly impacts both reaction kinetics and product distribution in the Beckmann rearrangement of (9Z)-Erythromycin A Oxime:

Solvent PropertyEffect on ReactionExample Solvents
PolarityHigh polarity stabilizes nitrilium ion, accelerating rearrangementPyridine, HFIP
Hydrogen Bond DonationFacilitates intramolecular trapping by hydroxyl groupsHFIP, Isopropanol
Aprotic NatureMinimizes competing hydrolysis of iminoether intermediatesDiethyl ether, Dichloroethane

Hexafluoroisopropanol (HFIP) exemplifies an ideal solvent due to its strong hydrogen-bond-donating capacity (α = 1.96) and low nucleophilicity. In HFIP, the rearrangement proceeds with 95% conversion within 4 hours at 25°C, favoring 9,12-epoxyimidates through stabilization of the nitrilium intermediate [3]. Conversely, diethyl ether, while less polar, enables precise control over iminoether ratios by slowing reaction kinetics, allowing selective crystallization of the 6,9-epoxyimidate [1].

Mixed solvent systems further refine selectivity. A pyridine/diethyl ether combination (1:3 v/v) suppresses hydrolysis while maintaining sufficient polarity to solubilize the erythromycin oxime. This system achieves 98% yield of iminoethers with minimal lactam byproduct formation [1] [4].

Temperature synergizes with solvent effects: in HFIP at 50°C, the activation energy for 9,12-epoxyimidate formation decreases by 12 kJ/mol compared to methanol, enabling near-quantitative conversion within 2 hours [3]. These findings underscore the critical role of solvent engineering in optimizing macrolide ring expansions.

(Word count: 998)

XLogP3

3

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

134931-01-4

Wikipedia

Erythromycin oxime

Dates

Modify: 2023-08-15

Explore Compound Types